molecular formula C15H14N6O3S B12211199 N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B12211199
M. Wt: 358.4 g/mol
InChI Key: VEJLCDUPKLTUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide is a sulfonamide derivative featuring a central sulfamoyl (-SO₂NH-) bridge linking two aromatic rings. One phenyl ring is substituted with a 1H-tetrazole group at the 3-position, while the other is functionalized with an acetamide (-NHCOCH₃) group.

Properties

Molecular Formula

C15H14N6O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-[[3-(tetrazol-1-yl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H14N6O3S/c1-11(22)17-12-5-7-15(8-6-12)25(23,24)18-13-3-2-4-14(9-13)21-10-16-19-20-21/h2-10,18H,1H3,(H,17,22)

InChI Key

VEJLCDUPKLTUFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 3-(1H-tetrazol-1-yl)aniline with 4-acetamidobenzenesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the tetrazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of a nitro group can yield the corresponding amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Several sulfonamide derivatives share the core structure but differ in substituents:

  • N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9): Replaces the tetrazole with a methoxy (-OCH₃) group. This substitution increases lipophilicity (logP = 2.14 vs. tetrazole’s higher polarity) and reduces hydrogen-bond acceptor count (7 vs. 8 in the target compound) .
  • 4r (N-(4-(N-(4-(1H-1,2,4-triazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide): Features a triazole substituent instead of tetrazole.
  • 4p and 4q (Naphthyl-sulfonamides) : Substituted with naphthalene rings, these compounds exhibit increased aromatic surface area, which may enhance π-π stacking interactions but reduce solubility .

Pharmacologically Active Derivatives

  • SR1001 (N-(5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide) : A synthetic ROR ligand with a hexafluorinated hydroxypropan-2-yl group. This substituent introduces strong electron-withdrawing effects and steric bulk, likely enhancing receptor binding affinity compared to the tetrazole-based compound .
  • C1632 (N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) : Contains a fused triazolo-pyridazine system, which may confer distinct kinase inhibitory activity due to expanded heterocyclic interactions .

Data Table: Key Comparative Properties

Compound Name Molecular Weight Substituent logP Key Feature(s) Reference
Target Compound Not Provided 3-(1H-tetrazol-1-yl) ~1.5* Bioisostere for carboxylic acid
N-{4-[(4-methoxyphenyl)sulfamoyl}phenyl}acetamide 320.36 4-OCH₃ 2.14 Increased lipophilicity
4r Not Provided 4-(1H-1,2,4-triazol) ~1.8* Reduced nitrogen count vs. tetrazole
SR1001 Not Provided Hexafluoro-hydroxy ~3.0* Strong electron-withdrawing substituent

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.